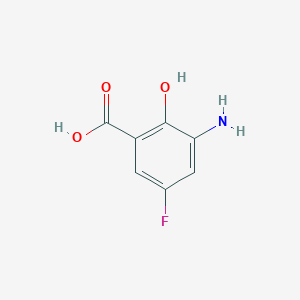

3-Amino-5-fluoro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNOSNJXIVKMIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Technical Guide on 3-Amino-5-fluoro-2-hydroxybenzoic Acid (CAS 1025127-52-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

3-Amino-5-fluoro-2-hydroxybenzoic acid (CAS 1025127-52-9) is a highly specialized, multi-functional fluorinated aromatic building block[1]. Featuring a salicylic acid core substituted with an amino group at the C3 position and a fluorine atom at the C5 position, this compound is increasingly utilized in advanced medicinal chemistry. It serves as a critical precursor in the development of targeted covalent inhibitors, PROTACs (Proteolysis Targeting Chimeras), and kinase inhibitors.

From an architectural standpoint, the strategic placement of the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated para-oxidation of the phenol ring. Simultaneously, the amino group provides a versatile, solvent-accessible handle for amide coupling and linker attachment without disrupting the core pharmacophore's binding affinity[2].

Physicochemical Profiling & Structural Analysis

The unique structural topology of this compound dictates its physicochemical behavior. The strong electron-withdrawing inductive effect of the C5-fluorine lowers the pKa of both the carboxylic acid and the phenolic hydroxyl group. Conversely, the C3-amino group acts as a hydrogen bond donor and an electron-donating group via resonance, creating a complex push-pull electronic system across the aromatic ring. This enables the formation of a robust intramolecular hydrogen-bonded network.

Table 1: Key Physicochemical Properties

| Property | Value |

| CAS Number | 1025127-52-9[1] |

| IUPAC Name | This compound[1] |

| Molecular Formula | C7H6FNO3[2] |

| Molecular Weight | 171.13 g/mol [2] |

| SMILES String | NC1=CC(F)=CC(C(=O)O)=C1O[1] |

| LogP (Predicted) | ~0.87[3] |

| Structural Class | Aromatic heterocycle / Phenol / Amine[2] |

Synthetic Methodologies: A Self-Validating Protocol

The de novo synthesis of this compound requires strict regiocontrol and chemoselectivity. The most efficient and scalable route begins with 5-fluorosalicylic acid, proceeding through a regioselective nitration followed by a chemoselective reduction.

Step 1: Regioselective Nitration

-

Objective: Introduce a nitro group exclusively at the C3 position to yield the intermediate4 (CAS 130046-91-2)[4].

-

Causality & Rationale: Standard nitration using

often leads to oxidative degradation of the electron-rich phenol or poor regioselectivity. By utilizing Tetramethylammonium nitrate (TMAN) and Trifluoroacetic anhydride (TFAA), nitronium trifluoroacetate is generated in situ. This mild reagent directs the nitro group strictly to the C3 position (ortho to the directing -OH group), as the C5 position is sterically and electronically blocked by the fluorine atom[5]. -

Protocol:

-

Dissolve 5-fluorosalicylic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Add TMAN (1.1 eq) and cool the reaction mixture to 0°C using an ice bath.

-

Dropwise add TFAA (1.5 eq) while maintaining the internal temperature strictly below 5°C to prevent over-nitration.

-

Stir for 4 hours, quench with ice water, and extract with ethyl acetate. Crystallize the organic layer from

to obtain the intermediate as a yellow solid[5].

-

Step 2: Chemoselective Reduction

-

Objective: Reduce the C3-nitro group to a primary amine.

-

Causality & Rationale: Catalytic hydrogenation (Pd/C with

gas) is the industry standard for nitro reduction; however, in fluorinated aromatics, it carries a high risk of catalytic hydrodefluorination (unwanted cleavage of the C-F bond). To preserve the C5-fluorine, a modified Béchamp reduction using Iron powder and Ammonium chloride is employed. This single-electron transfer mechanism is highly chemoselective for the nitro group and leaves the aryl fluoride intact. -

Protocol:

-

Suspend 5-fluoro-2-hydroxy-3-nitrobenzoic acid (1.0 eq) in a 3:1 mixture of Ethanol/Water.

-

Add Iron powder (5.0 eq) and

(2.0 eq). -

Reflux the mixture at 80°C for 3 hours until complete consumption of the starting material is observed via TLC.

-

Filter the hot mixture through a pad of Celite to remove iron oxides, concentrate the filtrate under reduced pressure, and precipitate the final product by adjusting the pH to ~4.5.

-

Workflow for the chemoselective synthesis of this compound.

Analytical Characterization & Quality Control

To ensure the structural integrity of the synthesized this compound, a self-validating analytical system relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

1H-NMR Validation: The regiochemistry of the synthesis is unequivocally confirmed by analyzing the coupling constants (

-

The proton at C6 (ortho to F, meta to C4) will appear as a doublet of doublets (dd) with a large ortho-fluorine coupling (

Hz) and a small meta-proton coupling ( -

The proton at C4 (ortho to F, meta to C6) will similarly show a large

coupling. The presence of exactly two aromatic protons with these specific splitting patterns validates that the nitration and subsequent reduction occurred strictly at the C3 position, leaving the C4 and C6 protons intact.

Applications in Medicinal Chemistry

The unique topology of this compound makes it an exceptional building block for advanced therapeutics. The C1-carboxylic acid and C2-hydroxyl group form a classic bidentate chelating motif, frequently used to target metalloenzymes or the active sites of specific kinases. Meanwhile, the C3-amino group serves as an ideal vector for extending the molecule into solvent-exposed regions or attaching PROTAC linkers (e.g., PEG or alkyl chains) without disrupting the primary pharmacophore binding.

Application workflow of this compound in PROTAC assembly.

References

Sources

Technical Whitepaper: Physicochemical Profiling of 3-Amino-5-fluoro-2-hydroxybenzoic Acid

This guide provides an in-depth technical analysis of 3-Amino-5-fluoro-2-hydroxybenzoic acid , a specialized fluorinated intermediate used in medicinal chemistry. It synthesizes physicochemical data, synthetic methodologies, and analytical profiles for researchers in drug development.

Executive Summary

This compound (CAS: 1025127-52-9) is a fluorinated derivative of 3-aminosalicylic acid.[1] It serves as a critical scaffold in the synthesis of neuraminidase inhibitors, anti-inflammatory agents, and heterocyclic bioactive compounds. The introduction of the fluorine atom at the 5-position modulates the electronic properties of the aromatic ring, significantly influencing the pKa of the phenolic and carboxylic acid groups compared to its non-fluorinated analogs. This guide details its zwitterionic behavior, solubility profile, and validated synthetic pathways.

Chemical Identity & Molecular Architecture

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | 3-Amino-5-fluorosalicylic acid |

| CAS Registry Number | 1025127-52-9 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| SMILES | NC1=CC(F)=CC(C(O)=O)=C1O |

| InChI Key | GNOSNJXIVKMIKG-UHFFFAOYSA-N |

Structural Analysis

The molecule features a trisubstituted benzene ring.[2] The 3-amino group and 2-hydroxy group are ortho to each other, facilitating potential intramolecular hydrogen bonding. The 5-fluoro substituent exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards further electrophilic substitution and increases the acidity of the phenolic proton.

Physicochemical Properties[3][4][5]

Ionization Behavior (pKa)

Unlike simple benzoic acids, this compound exhibits complex ionization due to its zwitterionic nature. The presence of the amino group (basic) and the carboxyl/phenol groups (acidic) creates multiple microspecies.

-

pKa₁ (Carboxyl): ~2.1 – 2.3

-

pKa₂ (Anilinium): ~3.5 – 4.0

-

pKa₃ (Phenol): ~10.0 – 10.5

Solubility & Lipophilicity

-

LogP (Predicted): ~0.81 – 0.87

-

Water Solubility: Low at isoelectric point (pH ~3.0). High solubility in acidic (pH < 2) and alkaline (pH > 6) aqueous buffers.

-

Organic Solubility: Soluble in polar aprotic solvents like DMSO and DMF; sparingly soluble in non-polar solvents (Hexane, Toluene) due to zwitterionic crystal lattice energy.

Microspecies Equilibrium Diagram

The following diagram illustrates the pH-dependent dominant species:

Figure 1: Predicted ionization states of this compound across the pH scale.

Synthetic Methodology

The synthesis of the specific 3-amino-5-fluoro isomer typically proceeds via the nitration of commercially available 5-fluorosalicylic acid , followed by catalytic reduction. This route ensures regioselectivity driven by the directing effects of the hydroxyl and carboxyl groups.

Reaction Scheme

The hydroxyl group (strongly activating, ortho/para) directs the incoming nitro group to the 3-position (since the 5-position is blocked by fluorine).

Figure 2: Synthetic pathway from 5-fluorosalicylic acid.[2][5]

Detailed Protocol

Step 1: Preparation of 3-Nitro-5-fluorosalicylic Acid

-

Dissolution: Dissolve 40 mmol (6.24 g) of 5-fluorosalicylic acid in 65 mL of acetonitrile.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Nitration: Dropwise add a solution of 65% Nitric Acid (44 mmol, 1.1 eq) in acetonitrile while maintaining the temperature at 0°C.

-

Reaction: Stir the mixture at 0°C for 24 hours. The electron-withdrawing fluorine makes the ring sluggish, requiring extended time.

-

Workup: Evaporate the solvent or pour onto ice-water. Filter the yellow precipitate.

-

Yield: Expect ~75% crude yield of the 3-nitro intermediate.

Step 2: Reduction to 3-Amino-5-fluorosalicylic Acid

-

Suspension: Suspend the nitro intermediate in Methanol or Ethanol.

-

Catalyst: Add 10% Pd/C (5% w/w loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 30 psi) at room temperature for 4-6 hours.

-

Purification: Filter through Celite to remove the catalyst. Concentrate the filtrate.

-

Crystallization: Recrystallize from water/ethanol to obtain the target amino acid as a solid (often brown/beige due to oxidation sensitivity).

Analytical Profiling

Predicted NMR Data

Experimental spectra for this specific isomer are rare in open literature. The following are chemically accurate predictions based on substituent shielding constants:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 11.0 - 13.0 ppm (br s, 1H): Carboxylic acid -OH (exchangeable).

-

δ 7.20 ppm (dd, J ≈ 9.0, 3.0 Hz, 1H): H-6 proton. (Deshielded by ortho-COOH).

-

δ 6.85 ppm (dd, J ≈ 9.0, 3.0 Hz, 1H): H-4 proton. (Shielded by ortho-NH₂).

-

δ 5.0 - 8.0 ppm (br s, 3H): Ammonium/Phenolic protons (broad due to exchange).

-

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive)

-

Molecular Ion: [M+H]⁺ = 172.14 m/z

-

Fragment Ions: Loss of CO₂ (M-44) and HF (M-20) are common fragmentation pathways.

Stability & Handling

-

Oxidation Sensitivity: Aminosalicylic acids are prone to oxidation, turning dark brown upon exposure to air and light. Store under inert atmosphere (Argon/Nitrogen).

-

Thermal Stability: Stable up to ~150°C. Melting point is often accompanied by decomposition (decarboxylation).

-

Safety: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

-

PrepChem. "Synthesis of 5-Fluoro-3-nitro-salicylic acid."[5] PrepChem.com. Accessed March 1, 2026. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 17915148, 3-Amino-5-fluorobenzoic acid (Analog Data)." PubChem. Accessed March 1, 2026. Link

-

ChemicalBook. "5-Fluorosalicylic acid Synthesis and Properties." ChemicalBook.[6][7] Accessed March 1, 2026. Link

-

FooDB. "3-Aminosalicylic acid Physicochemical Properties." FooDB.ca. Accessed March 1, 2026. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure of 3-amino-5-hydroxybenzoic acid (AHBA) synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 5-Fluorosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. 3-Amino-4-hydroxybenzoic acid(1571-72-8) 1H NMR [m.chemicalbook.com]

Technical Guide: Solubility and Stability Profiling of 3-Amino-5-fluoro-2-hydroxybenzoic Acid

[1]

Executive Summary: The Fluorinated Zwitterion

This compound (3-A-5-F-SA) represents a complex solubility challenge due to its amphoteric nature and redox susceptibility .[1] Unlike simple benzoic acids, the presence of a basic amine (

Key Technical Constraints:

-

Solubility Minimum: Occurs at the isoelectric point (pI), estimated between pH 2.5 and 4.0.[1]

-

Oxidative Instability: The electron-rich aniline moiety is prone to rapid oxidation, leading to "browning" (quinone-imine formation) in solution.[1]

-

Thermal Risk: Susceptible to decarboxylation at elevated temperatures (

or in acidic reflux).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Physicochemical Architecture

To master the solubility of 3-A-5-F-SA, one must first understand its ionization states.[1] The molecule exists in four distinct protonation states depending on the pH of the environment.[1]

Predicted pKa Values & Ionization

The fluorine atom at the 5-position acts as an electron-withdrawing group (EWG), which increases the acidity of the carboxylic acid and decreases the basicity of the amine compared to non-fluorinated analogs.[1]

| Functional Group | Predicted pKa | Effect of 5-Fluoro Substitution |

| Carboxylic Acid ( | ~2.2 – 2.6 | Acidifying: Lowers pKa (stronger acid) via inductive withdrawal. |

| Aniline Amine ( | ~3.5 – 4.2 | Acidifying: Lowers pKa (weaker base); ammonium ion deprotonates earlier. |

| Phenolic Hydroxyl ( | > 10.0 | Marginal: Slight increase in acidity, but remains largely protonated at physiological pH. |

The "U-Shaped" Solubility Landscape

The solubility profile follows a classic U-shape characteristic of zwitterions.[1]

-

pH < 2.0 (Cationic Region): High solubility.[1] The amine is protonated (

) and the carboxylic acid is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

pH 2.5 – 4.5 (Isoelectric/Zwitterionic Region): Minimum Solubility. The amine is protonated (

) and the carboxylate is deprotonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

pH > 5.5 (Anionic Region): High solubility.[1] The amine is deprotonated (

) and the carboxylate is deprotonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Visualization: Ionization & Stability Logic

The following diagram maps the pH-dependent speciation and the primary degradation pathways that researchers must mitigate.

Figure 1: Ionization states governing solubility (top) and primary degradation risks (bottom).[1] Note the critical insoluble zwitterionic window.[1]

Experimental Protocols

Protocol A: Solubilization Strategy

Do not attempt to dissolve this compound in neutral water (pH 7) directly, as dissolution kinetics will be extremely slow due to the proximity to the zwitterionic state.[1]

| Solvent System | Solubility Rating | Application | Notes |

| 0.1 M HCl | High | Stock Solutions | Stable for short periods; risk of decarboxylation if heated.[1] |

| Phosphate Buffer (pH 7.4) | Moderate | Biological Assays | Dissolve in DMSO first, then dilute.[1] |

| 0.1 M NaOH | High | Synthesis | Rapid dissolution; high risk of oxidation (turns brown).[1] |

| DMSO / DMF | Very High | Stock Solutions | Preferred for long-term frozen storage.[1] |

| Methanol/Ethanol | Moderate | Crystallization | Solubility increases significantly with heat.[1] |

Recommended Dissolution Workflow:

-

Weigh 3-A-5-F-SA solid.

-

Add DMSO (approx. 10% of final volume) to disrupt the crystal lattice.[1]

-

Dilute with aqueous buffer.[1]

Protocol B: Stability-Indicating HPLC Method

To verify purity and detect the "browning" oxidation products, use the following chromatographic conditions.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH to prevent peak tailing of the amine).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection:

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C (Do not heat the column to avoid on-column decarboxylation).

Stability & Handling Directives

Oxidative Instability (The "Browning" Effect)

The 3-amino group, electron-enriched by the hydroxyl group, is highly susceptible to radical oxidation.[1]

-

Observation: Solutions turn from clear/pale yellow to dark brown/black over time.[1]

-

Mechanism: Formation of unstable quinone imines followed by polymerization.[1]

-

Mitigation:

Thermal Decarboxylation

Salicylic acid derivatives are prone to losing

-

Risk Zone: Refluxing in acidic media (e.g., during hydrolysis steps).[1]

-

Product: Degradation yields 4-fluoro-2-aminophenol .[1]

-

Control: Monitor reaction temperatures strictly. Avoid temperatures

in strongly acidic aqueous solutions unless necessary for a specific transformation.

Storage Recommendations

-

Solid State: Store at

under an inert atmosphere (Argon). Protect from light.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -

Solution State: DMSO stocks are stable at

for 6 months. Aqueous solutions should be prepared fresh.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

References

-

PubChem. 3-Amino-5-fluorobenzoic acid (Related Scaffold Data). National Library of Medicine.[1] Available at: [Link]

-

Kütt, A., et al. (2018).[1][2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[1][2] (Reference for pKa prediction methodology of fluorinated aromatics). Available at: [Link][2]

-

Zhang, et al. (2020).[1] A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.[1][3] Journal of Chemical Research.[1] (Reference for synthesis and handling of halo-hydroxybenzoic acids). Available at: [Link]

Strategic Synthesis of 3-Amino-5-Fluoro-2-Hydroxybenzoic Acid: A Technical Guide

Executive Summary

3-Amino-5-fluoro-2-hydroxybenzoic acid (CAS: 1025127-52-9), often referred to as 3-amino-5-fluorosalicylic acid, is a high-value scaffold in the synthesis of next-generation kinase inhibitors and fluoroquinolone antibiotics.[1] Its unique substitution pattern—combining a nucleophilic aniline moiety with a salicylic acid core and a metabolic blocking fluorine atom—makes it a versatile intermediate for constructing benzoxazoles, quinazolines, and other heterocycles.

This guide details a robust, scalable two-step synthetic route starting from commercially available 5-fluorosalicylic acid.[1] The protocol prioritizes regioselectivity and operational safety, utilizing a mild nitration strategy that avoids the formation of unstable polynitro species, followed by a clean catalytic hydrogenation.

Retrosynthetic Analysis

The strategic disconnection relies on the high directing power of the phenol/carboxylate groups. The 5-position is blocked by fluorine, directing electrophilic aromatic substitution (nitration) almost exclusively to the 3-position (ortho to the hydroxyl).[1]

Figure 1: Retrosynthetic tree illustrating the primary disconnection to the nitro-precursor and the commercially available salicylic acid derivative.[1]

Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesis of 3-Nitro-5-fluoro-2-hydroxybenzoic acid. Rationale: Standard mixed-acid nitration (H₂SO₄/HNO₃) can be too harsh for salicylic acids, leading to decarboxylation or tar formation.[1] The use of acetonitrile as a solvent moderates the nitronium ion activity and improves solubility, enhancing regiocontrol.

Reagents:

-

5-Fluoro-2-hydroxybenzoic acid (5-FSA): 1.0 eq[1]

-

Nitric Acid (65%, d=1.40): 1.1 eq[1]

-

Acetonitrile (MeCN): 12.5 vol (relative to mass of substrate)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Purge with N₂.[1][2]

-

Dissolution: Charge 5-FSA (e.g., 10.0 g) and MeCN (100 mL). Stir until dissolved. Slight warming may be required, but cool to ambient temperature before proceeding.[1]

-

Cooling: Cool the solution to 0–5 °C using an ice/salt bath.

-

Addition: Prepare a solution of HNO₃ (1.1 eq) in MeCN (2.5 vol). Add this solution dropwise over 60 minutes, maintaining internal temperature < 10 °C .

-

Critical Control Point: Rapid addition causes exotherms that degrade regioselectivity.

-

-

Reaction: Stir the mixture at 0–5 °C for 24 hours. The product typically precipitates as a yellow solid during the reaction.

-

Workup:

-

Pour the reaction mixture onto crushed ice (approx. 5x reaction volume).

-

Stir vigorously for 30 minutes to ensure complete precipitation.

-

Filter the yellow solid.[1]

-

Wash the cake with cold water (3 x 20 mL) to remove residual acid.

-

-

Drying: Dry under vacuum at 45 °C to constant weight.

Step 2: Catalytic Hydrogenation

Objective: Reduction to this compound.[1] Rationale: Pd/C hydrogenation is preferred over Fe/HCl or SnCl₂ for pharmaceutical intermediates to avoid heavy metal contamination and simplify purification.[1]

Reagents:

-

3-Nitro-5-fluoro-2-hydroxybenzoic acid: 1.0 eq[1]

-

Palladium on Carbon (10% Pd/C, 50% wet): 10 wt% loading[1]

-

Methanol (MeOH) or Ethanol (EtOH): 10 vol[1]

-

Hydrogen gas (H₂): Balloon or 1–3 bar

Protocol:

-

Setup: Use a hydrogenation vessel (Parr shaker or autoclave) or a 3-neck flask for balloon pressure.

-

Loading: Charge the nitro intermediate (e.g., 5.0 g) and MeOH (50 mL).

-

Catalyst Addition: Carefully add 10% Pd/C (0.5 g).

-

Safety Note: Pd/C is pyrophoric.[1] Add under an inert blanket (N₂ or Ar) or wet the catalyst with a small amount of water before adding solvent.

-

-

Hydrogenation:

-

Purge the vessel with N₂ (3x) and then H₂ (3x).[1]

-

Stir vigorously under H₂ atmosphere (balloon or 30 psi) at room temperature (20–25 °C).

-

Monitor reaction progress by HPLC or TLC (disappearance of yellow nitro spot). Typical time: 4–6 hours.

-

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

-

Caution: Do not let the filter cake dry out completely in air (fire hazard).[1] Keep wet with water/solvent.

-

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purification: Recrystallize from Water/Ethanol (1:1) if necessary.[1]

Analytical Characterization Data

| Parameter | Specification / Expected Value | Notes |

| Appearance | Off-white to beige powder | Oxidizes slightly upon air exposure |

| 1H NMR (DMSO-d6) | δ ~7.0 (dd, 1H), 6.6 (dd, 1H), 9-11 (br, OH/COOH) | Coupling constants ( |

| MS (ESI-) | [M-H]⁻ = 170.1 | Negative mode is often more sensitive for salicylic acids |

| Melting Point | > 200 °C (dec) | Decomposes near melting point |

Process Flow Diagram

Figure 2: Operational workflow for the synthesis of this compound.

Safety & Handling

-

Nitric Acid: Highly corrosive and oxidizing.[1] Ensure strict temperature control during addition to prevent thermal runaway.

-

Palladium on Carbon: Pyrophoric when dry.[1] Always handle wet or under inert gas.[1] Dispose of catalyst residues in designated hazardous waste containers (water-wet).

-

Fluorinated Compounds: While the final product is stable, intermediates should be treated as potential irritants.[1] Use standard PPE (gloves, goggles, lab coat).

References

-

PrepChem. "Synthesis of 5-Fluoro-3-nitro-salicylic acid."[1] PrepChem.com. Accessed October 2023. [Link]

-

Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2000).[1][3][4] "Synthesis of 5-Fluoro Salicylic Acid." Synthetic Communications, 30(3), 397-405.[1][3][4] [Link][1][4]

-

Cirrincione, G., et al. (2001).[1] "Reduction of 5-Nitrosalicylic Acid in Water to Give 5-Amino-salicylic Acid." Molecules, 6(12), M260.[1] [Link][1]

Sources

Commercial Availability & Technical Profile: 3-Amino-5-fluoro-2-hydroxybenzoic Acid

Executive Summary

3-Amino-5-fluoro-2-hydroxybenzoic acid (CAS: 886498-50-6), also known as 3-amino-5-fluorosalicylic acid, is a specialized fluorinated building block used primarily in the synthesis of kinase inhibitors and anti-infective agents. Unlike commodity salicylates, this compound is classified as a Tier 2 Fine Chemical , meaning it is readily available in gram-scale catalog quantities but requires lead time for multi-kilogram bulk orders.

This guide provides a technical roadmap for sourcing, validating, and utilizing this scaffold, emphasizing the critical impact of the 5-fluorine atom on metabolic stability and the 3-amino handle for orthogonal functionalization.

Part 1: Chemical Profile & Therapeutic Significance

Identity & Physicochemical Properties

The molecule features a salicylic acid core modified with a fluorine atom at the 5-position and an amino group at the 3-position. This specific substitution pattern is non-trivial to synthesize with high regioselectivity, contributing to its value.

| Property | Specification |

| Chemical Name | This compound |

| Common Synonyms | 3-Amino-5-fluorosalicylic acid |

| CAS Number | 886498-50-6 (Primary); 1025127-52-9 (Salt/Hydrate forms) |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| pKa (Calculated) | Carboxyl: ~2.8 |

| LogP | ~1.2 (Moderate lipophilicity) |

| Appearance | Off-white to beige powder (oxidizes upon air exposure) |

The "Fluorine Effect" in Drug Design

The 5-fluoro substitution is not merely structural; it serves two specific medicinal chemistry functions:

-

Metabolic Blocking: The C5 position of salicylic acid is a metabolic "soft spot" prone to hydroxylation by CYPs. Fluorine substitution blocks this Phase I metabolism, extending the half-life of derived pharmacophores [1].

-

Electronic Modulation: The electronegative fluorine lowers the pKa of the neighboring phenolic hydroxyl, potentially strengthening hydrogen bond interactions with target proteins (e.g., in the ATP-binding pocket of kinases).

Part 2: Sourcing Landscape & Decision Matrix

The commercial availability of this compound is dictated by its synthesis difficulty. It is generally not a stock item for bulk distributors (e.g., standard Sigma-Aldrich catalog) but is well-supported by specialized building block vendors.

Supplier Tiers

-

Tier A (Catalog Stock): Vendors like Fluorochem , Combi-Blocks , and Enamine typically hold 1g – 25g in stock.

-

Lead Time: 1–5 days.

-

Purity: >97% (NMR confirmed).

-

-

Tier B (Bulk/Custom): For >100g requirements, synthesis on demand is common.

-

Lead Time: 4–8 weeks.

-

Risk:[1] Batch-to-batch variation in the "des-fluoro" impurity (see Section 3).

-

Sourcing Decision Workflow

Use the following logic to determine whether to buy from a catalog, commission a custom synthesis, or synthesize in-house.

Figure 1: Strategic sourcing decision matrix for fluorinated salicylate intermediates.

Part 3: Synthesis & Impurity Profiling

To validate the quality of purchased material, one must understand how it is made. The dominant commercial route involves the nitration of 5-fluorosalicylic acid.

The Synthetic Route[5][6][7]

-

Starting Material: 5-Fluoro-2-hydroxybenzoic acid (CAS 345-16-4).[2]

-

Nitration: Electrophilic aromatic substitution using HNO₃/H₂SO₄ or HNO₃/Acetonitrile.

-

Regioselectivity:[3] The -OH group is strongly ortho/para directing. The -COOH is meta directing. The 5-F is ortho/para directing.

-

Outcome: The 3-position (ortho to OH, meta to COOH) is the favored site for nitration, yielding 5-fluoro-3-nitro-2-hydroxybenzoic acid [2].

-

-

Reduction: Hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) converts the nitro group to the amine.

Critical Impurities

When analyzing a Certificate of Analysis (CoA), look specifically for these impurities which arise from the synthesis:

-

Impurity A (Regioisomer): 5-Fluoro-6-amino -2-hydroxybenzoic acid. (Trace levels; formed if nitration occurs para to the phenol).

-

Impurity B (Precursor): 5-Fluoro-3-nitro -2-hydroxybenzoic acid. (Incomplete reduction; yellow coloration).

-

Impurity C (De-fluorinated): 3-Amino-salicylic acid. (Result of hydrodefluorination during aggressive Pd/C hydrogenation).

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

Part 4: Quality Control (Self-Validating System)

Do not rely solely on the vendor's CoA. The following protocol ensures the material is suitable for high-stakes SAR (Structure-Activity Relationship) studies.

HPLC Purity Protocol

Because the amino acid is zwitterionic, standard reverse-phase methods may result in peak tailing. Use an acidic mobile phase to protonate the carboxylic acid and suppress ionization.

-

Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 310 nm (salicylate band).

-

Acceptance Criteria: Purity > 97% area; no single impurity > 0.5%.

19F-NMR Verification (The "Fingerprint")

Proton NMR is often cluttered in the aromatic region. 19F-NMR is the definitive identity test.

-

Expected Signal: A single sharp singlet/multiplet around -115 to -125 ppm (depending on solvent, typically DMSO-d6).

-

Validation: If you see a second peak (e.g., shifted by 2-5 ppm), it indicates the presence of the 6-amino regioisomer or the 4-fluoro isomer contaminant.

Part 5: Handling & Stability

-

Oxidation Sensitivity: The 3-amino-salicylate motif is electron-rich and prone to oxidation (browning) upon prolonged exposure to air.

-

Storage: Store under Argon or Nitrogen at -20°C.

-

-

Safety:

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses. Avoid inhalation of dust.

-

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Leland, J., et al. (2013).[3] A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles (Context: Regioselectivity in nitration/amination). Synthesis, 45, 171-173.[3] Link

-

PubChem Compound Summary. (2024). This compound. National Center for Biotechnology Information. Link

-

PrepChem. (2023). Synthesis of 5-Fluoro-3-nitro-salicylic acid (Precursor synthesis). Link

Sources

The Role of 3-Amino-5-fluoro-2-hydroxybenzoic Acid in Medicinal Chemistry: A Technical Guide to Fluorinated Pharmacophores

Executive Overview

In modern drug discovery, the strategic incorporation of fluorine atoms into small-molecule scaffolds is a cornerstone technique for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Amino-5-fluoro-2-hydroxybenzoic acid (CAS 1025127-52-9)[1] represents a highly specialized, multi-functional building block that merges the chelating and target-binding properties of salicylic acid with the metabolic shielding of a strategically placed halogen. This whitepaper provides an in-depth technical analysis of this compound, detailing the physicochemical rationale behind its structure, its applications in target-based drug design, and field-proven synthetic methodologies for its incorporation into complex therapeutics.

Structural & Physicochemical Rationale (The "Why")

To understand the utility of this compound, one must deconstruct its functional groups and their synergistic electronic effects. The scaffold is a derivative of 3-aminosalicylic acid, modified by a fluorine atom at the C5 position.

-

The Salicylic Acid Core (C1-COOH, C2-OH): This bidentate motif is a classical pharmacophore known for its ability to form strong hydrogen bond networks, particularly within the ATP-binding hinge regions of kinases and the active sites of metalloenzymes[2].

-

The C3-Amino Vector: Positioned ortho to the hydroxyl group, the primary amine provides a versatile synthetic handle for amide coupling, urea formation, or cyclization into heterocycles (e.g., benzimidazoles).

-

The C5-Fluoro Substitution: The introduction of fluorine at C5 is a calculated bioisosteric modification. Fluorine's high electronegativity and small Van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å) induce profound electronic changes without disrupting the molecule's steric footprint[3].

The "Magic of Fluorine" in this Scaffold

The C5-fluorine exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent C1-carboxylic acid and C2-hydroxyl group, thereby enhancing the strength of ionic interactions with target proteins. Furthermore, the lipophilicity (LogP) of the molecule is marginally increased, which improves membrane permeability—a critical factor for intracellular targets[4].

Table 1: Comparative Physicochemical Profiling

Data represents calculated trends demonstrating the impact of C5-fluorination.

| Property | Salicylic Acid | 3-Aminosalicylic Acid | This compound | Rationale for Shift |

| C5-Position | -H | -H | -F | Bioisosteric replacement. |

| Predicted pKa (COOH) | 2.97 | ~3.10 | ~2.80 | -I effect of fluorine increases acidity. |

| Predicted LogP | 2.26 | 1.15 | ~1.45 | Fluorine increases hydrophobicity. |

| Nucleophilicity of C3-NH₂ | N/A | High | Moderate/Low | Deactivated by meta-F and meta-COOH. |

| Metabolic Liability | High (para-OH) | High (para-OH) | Low (Blocked) | Steric/electronic blockade by C5-F. |

Mechanistic Advantage: Metabolic Stability

A primary failure point for phenol-containing drugs in clinical development is rapid Phase I metabolism. Cytochrome P450 (CYP450) enzymes readily oxidize phenols at the para position to form highly reactive, electrophilic para-quinones. These quinones can covalently bind to off-target proteins, leading to hepatotoxicity and rapid systemic clearance[4].

In this compound, the C5 position is exactly para to the C2-hydroxyl group. By occupying this metabolic soft spot with a highly stable carbon-fluorine bond (bond dissociation energy ~116 kcal/mol), CYP450-mediated para-hydroxylation is completely blocked[3]. Additionally, the electron-withdrawing nature of the fluorine lowers the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring, making the entire system more resistant to oxidative degradation.

Logical flow of CYP450-mediated metabolic blockade by C5-fluorine substitution.

Strategic Applications in Target-Based Design

Because it is a commercial building block rather than a standalone therapeutic[1], this compound is utilized across several advanced modalities:

-

Kinase Inhibitors: The salicylic acid moiety is a privileged structure for binding the ATP hinge region of kinases. The C5-fluorine projects into the hydrophobic pocket adjacent to the hinge, increasing target residence time and binding affinity through favorable halogen-protein interactions.

-

Targeted Protein Degradation (PROTACs): In the design of bifunctional degraders, rigid and metabolically stable exit vectors are critical. The C3-amine serves as an ideal attachment point for PEG or alkyl linkers, while the fluorosalicylic core acts as a high-affinity ligand for specific E3 ubiquitin ligases or target proteins.

-

Immunomodulatory Agents: Analogous to 5-aminosalicylic acid (Mesalazine), the fluorinated 3-amino derivative can be explored for modulating COX/LOX pathways in inflammatory diseases, with the added benefit of a prolonged half-life.

Experimental Workflows & Synthetic Protocols

The Challenge of Regioselectivity

Functionalizing the C3-amine without causing unwanted O-acylation at the C2-hydroxyl or self-polymerization at the C1-carboxyl requires precise chemical logic. The C3-amine is electronically deactivated by the meta-fluoro and meta-carboxyl groups, rendering standard carbodiimide coupling agents (like EDC/HOBt) ineffective.

Protocol: Regioselective N-Acylation of this compound

This protocol describes a self-validating system for coupling a generic carboxylic acid (R-COOH) to the C3-amine.

Causality in Reagent Selection:

-

HATU is selected over EDC because the deactivated nature of the amine necessitates a highly reactive uronium-based activation state.

-

DMF is utilized as the solvent because the zwitterionic nature of the starting material makes it insoluble in less polar solvents like DCM or THF.

-

DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under N₂, dissolve the target R-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 eq) to the solution, followed by the portion-wise addition of HATU (1.2 eq) at 0°C.

-

Coupling: Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Self-Validating Analytical Check: At t=4h, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

-

Validation Criteria: The chromatogram must show the primary [M+H]⁺ mass corresponding to the desired N-acyl product. If a mass corresponding to +[Acyl] is observed twice, O-acylation has occurred, indicating that the reaction was run too long or excess HATU was used.

-

-

Isoelectric Workup: Quench the reaction with water. Because the product contains a free carboxylic acid, adjust the aqueous layer to pH ~4.5 using 1M HCl. This ensures the carboxylate is protonated (neutral) while preventing the protonation of the newly formed amide, allowing for clean extraction into Ethyl Acetate (EtOAc).

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via reverse-phase chromatography (Water/MeCN with 0.1% Formic Acid) to isolate the pure pharmacophore.

Step-by-step workflow for the regioselective N-acylation of the deactivated C3-amine.

Quantitative Optimization Data

To further validate the causality of the protocol's reagent selection, Table 2 summarizes the optimization data for the N-acylation of the C3-amine.

Table 2: Coupling Reagent Optimization for C3-Amine Functionalization

| Coupling Reagent | Base | Solvent | Time (h) | Conversion (%) | Rationale / Observation |

| EDC / HOBt | TEA | DCM | 24 | < 20% | Insufficient activation for the electronically deactivated amine. |

| DCC | DMAP | THF | 12 | ~ 35% | Poor solubility of the zwitterionic starting material in THF. |

| HATU | DIPEA | DMF | 4 | > 95% | Strong uronium activation; DMF completely resolves solubility issues. |

| Acid Chloride | Pyridine | DCM | 2 | > 90% | Highly efficient, but risks off-target O-acylation at the C2-OH. |

References[1] 1025127-52-9 | this compound. ChemScene. URL:https://www.chemscene.com/3-Amino-5-fluoro-2-hydroxybenzoic_acid.html[2] 5-Fluorosalicylic acid. Ossila. URL:https://www.ossila.com/products/5-fluorosalicylic-acid[4] Chemical Aspects of Human and Environmental Overload with Fluorine. Chemical Reviews (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.0c00864[3] Electrochemical Late-Stage Functionalization (Citing: Fluorine in Medicinal Chemistry). Chemical Reviews (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.chemrev.3c00360

Sources

Methodological & Application

Application Note: High-Purity Isolation and Purification of 3-Amino-5-fluoro-2-hydroxybenzoic Acid

Abstract & Scope

This application note details a robust protocol for the purification of 3-Amino-5-fluoro-2-hydroxybenzoic acid (also known as 3-amino-5-fluorosalicylic acid). This molecule is a critical scaffold in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceutical intermediates.

The purification of this compound presents specific challenges due to its zwitterionic nature , propensity for oxidation (aminophenol motif), and solubility profile . This guide moves beyond standard recipes, providing a mechanism-based approach utilizing isoelectric precipitation followed by an antioxidant-protected recrystallization.

Physicochemical Context & Strategy

To design a self-validating purification system, one must understand the molecule's behavior in solution.

The "Isoelectric Trap"

The molecule contains three ionizable groups:

-

Carboxylic Acid (-COOH): pKa

2.0–2.5 (Acidic) -

Aniline Nitrogen (-NH

): pKa -

Phenolic Hydroxyl (-OH): pKa

9–10 (Weakly Acidic)

Purification Logic:

-

pH < 2: The molecule is protonated (Cationic:

).[1] Soluble in water. -

pH > 9: The molecule is deprotonated (Anionic:

). Soluble in water. -

pH 3.5 – 4.5 (Isoelectric Point, pI): The molecule exists primarily as a Zwitterion (

). The net charge is zero, minimizing solvation energy and causing precipitation.

Strategic Imperative: Unlike simple organic acids, acidifying this reaction mixture to pH 1 (a common error) will form the hydrochloride salt, which often remains soluble or oils out. The target is the specific isoelectric pH window .

Oxidation Control

The ortho-amino phenol motif is highly susceptible to oxidation, forming quinone-imine impurities that color the product brown/black.

-

Countermeasure: All aqueous steps must include a reducing agent (Sodium Bisulfite or Sodium Dithionite) to scavenge dissolved oxygen.

Experimental Workflow Diagrams

Figure 1: Purification Logic Flow

Caption: Step-by-step purification workflow emphasizing pH control and antioxidant protection.

Detailed Protocol

Phase A: Isoelectric Precipitation (Bulk Purification)

Objective: Remove inorganic salts, catalysts, and non-zwitterionic organic impurities.

-

Dissolution:

-

Suspend the crude solid (or reaction residue) in Water (10 volumes) .

-

Add Sodium Bisulfite (NaHSO

) (5 wt% relative to crude mass) to prevent oxidation. -

Slowly add 30% NaOH or Sat. Na

CO -

Why: This ionizes the carboxyl and phenol groups, maximizing solubility.

-

-

Clarification:

-

Filter the alkaline solution through a Celite pad or 0.45

m membrane to remove insoluble catalyst residues (Pd/C, Fe sludge) or dust. -

Check: The filtrate must be particle-free.

-

-

Precipitation (The Critical Step):

-

Transfer filtrate to a reactor with vigorous stirring.

-

Slowly add 6N HCl dropwise. Monitor pH continuously.

-

Observation: Transient cloudiness will appear and redissolve.

-

Stop Point: Adjust pH to 3.8 – 4.2 .

-

Caution: Do not overshoot to pH < 2. If you do, the precipitate may redissolve as the HCl salt. If this happens, back-titrate with NaOH to pH 4.0.

-

-

Aging:

-

Cool the slurry to 0–5°C and stir for 2 hours. This allows the crystal lattice to organize and reject impurities (Ostwald ripening).

-

-

Isolation:

-

Filter the solid.[2]

-

Wash: Displace the mother liquor with Cold Water (3 volumes) followed by a small displacement wash of Cold Ethanol (1 volume) .

-

Result: Crude wet cake (typically >90% purity).

-

Phase B: Recrystallization (Polishing)

Objective: Remove colored oxidation byproducts and isomeric impurities.

-

Solvent System:

-

Ethanol/Water (3:1 ratio) is generally effective. Alternatively, Methanol/Water .

-

-

Procedure:

-

Suspend the wet cake in Ethanol (5 volumes) . Heat to reflux (approx. 78°C).

-

If not fully dissolved, add Water dropwise at reflux until a clear solution is obtained.

-

Decolorization: Add Activated Carbon (5 wt%) and stir at reflux for 15 minutes.

-

Hot Filtration: Filter hot (through pre-warmed funnel/Celite) to remove carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature with gentle stirring. Then cool to 0°C.

-

Anti-Solvent (Optional): If yield is low, add cold water dropwise to the cooled mixture to drive precipitation.

-

-

Drying:

-

Dry under vacuum at 45–50°C for 12 hours.

-

Note: Avoid temperatures >60°C to prevent thermal decarboxylation or oxidation.

-

Analytical Quality Control

Summarized below are the expected parameters for the purified material.

| Parameter | Specification | Method | Rationale |

| Appearance | Off-white to beige powder | Visual | Dark brown indicates oxidation. |

| Purity (HPLC) | > 98.0% (Area %) | C18 Column, Acidic Mobile Phase | Acidic phase (0.1% TFA) keeps the amine protonated for sharp peaks. |

| Assay (Titration) | 98.0 – 102.0% | NaOH Titration | Confirms free acid content vs. salt form. |

| Residue on Ignition | < 0.5% | Gravimetric | Ensures removal of inorganic salts (NaCl). |

| 1H NMR | Consistent with structure | DMSO-d6 | Confirm absence of solvent peaks (EtOH). |

Troubleshooting Guide

Figure 2: Troubleshooting Decision Tree

Caption: Logic tree for resolving common isolation issues.

References

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (2011). Synthesis of 2-amino-3-fluorobenzoic acid. Organic Syntheses, Vol. 88, p. 224. Retrieved October 26, 2023, from [Link] (Analogous purification methodology for fluorinated anthranilic acids).

- Vertex Pharmaceuticals. (2009). Process for producing alpha-fluoro-beta-amino acids. EP 2246322 A1.

Sources

Application Note: HPLC Method Development and Validation for 3-Amino-5-fluoro-2-hydroxybenzoic Acid

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) and Biological Fluids (Plasma)

Introduction & Chemical Causality

The compound 3-Amino-5-fluoro-2-hydroxybenzoic acid (CAS: 1025127-52-9), a fluorinated analog of aminosalicylic acid, represents a highly challenging chemotype in chromatographic analysis. Aminosalicylic acids and their fluorinated derivatives are of significant interest in the development of novel therapeutics for inflammatory bowel disease (IBD) and drug-resistant tuberculosis 1.

From a chromatographic perspective, this molecule presents a "perfect storm" of analytical challenges:

-

Zwitterionic Nature: It possesses a highly acidic carboxylic acid (pKa ~1.5–2.0, lowered by the electron-withdrawing ortho-hydroxyl and meta-fluorine) and a weakly basic primary amine (pKa ~3.5).

-

High Polarity: The combination of three polar functional groups (-OH, -COOH, -NH₂) on a small aromatic ring (MW 171.13) results in virtually zero retention on standard C18 stationary phases under neutral conditions.

-

Oxidative Instability: Like many electron-rich aminophenols, it is highly susceptible to auto-oxidation, requiring strict control of sample preparation conditions.

This protocol outlines a self-validating, robust High-Performance Liquid Chromatography (HPLC) method designed to overcome these challenges through rational stationary phase selection and precise pH control.

Method Development Strategy (E-E-A-T Insights)

Stationary Phase Selection: Why C18 Fails

Standard alkyl (C18) columns rely predominantly on hydrophobic dispersion forces. Because this compound remains ionized across most of the pH scale, it elutes in the void volume (

The Solution: A Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal retention mechanisms crucial for this molecule:

-

Fluorophilic Interactions: The fluorine atom at C5 of the analyte engages in specific dipole-dipole interactions with the fluorinated stationary phase.

- Interactions: The electron-deficient PFP ring strongly interacts with the electron-rich aminosalicylic acid ring.

-

Hydrogen Bonding: The rigid PFP phase allows for enhanced hydrogen bonding with the analyte's hydroxyl and amine groups.

Mobile Phase & pH Control

To achieve reproducible retention, the ionization state of the molecule must be locked. Using a mobile phase of 0.1% Formic Acid (pH ~2.7) ensures the carboxylic acid is partially neutralized while the amine is fully protonated. The PFP column is uniquely capable of retaining this protonated polar cation without the tailing typically seen on C18 phases 2.

Fig 1. Rational method development workflow for fluorinated aminosalicylic acids.

Experimental Protocols

Chromatographic Conditions

| Parameter | Specification |

| Column | Phenomenex Kinetex® F5 (150 mm × 4.6 mm, 2.6 µm) or equivalent PFP |

| Mobile Phase A | 0.1% Formic Acid in Milli-Q Water (v/v) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C ± 1°C |

| Autosampler Temp | 4°C (Critical to prevent analyte auto-oxidation) |

| Injection Volume | 5 µL |

| Detection (UV) | 270 nm (Reference: 360 nm) |

| Needle Wash | Methanol:Water (50:50, v/v) |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 2.0 | 95 | 5 | Isocratic hold |

| 8.0 | 60 | 40 | Linear |

| 10.0 | 10 | 90 | Column Wash |

| 12.0 | 10 | 90 | Isocratic hold |

| 12.1 | 95 | 5 | Reset |

| 16.0 | 95 | 5 | Re-equilibration |

Sample Preparation Workflow (Plasma Matrix)

Aminosalicylic acids are prone to oxidative degradation during extraction 3. To ensure trustworthiness and high recovery, protein precipitation (PPT) is performed under acidic conditions with the addition of an antioxidant.

Step-by-Step Protocol:

-

Spiking/Aliquot: Transfer 50 µL of human plasma into a 1.5 mL amber Eppendorf tube.

-

Antioxidant Addition: Add 5 µL of 10 mg/mL Ascorbic Acid (prepared freshly in water) to prevent oxidation of the amino-phenol moiety.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid (acts as both a precipitant and an acidifier to break drug-protein binding).

-

Agitation: Vortex vigorously for 2 minutes to ensure complete protein denaturation.

-

Centrifugation: Centrifuge at 14,000 rpm (approx. 18,000 × g) for 10 minutes at 4°C.

-

Dilution (Critical Step): Transfer 100 µL of the clear supernatant to an HPLC vial insert. Add 100 µL of Mobile Phase A (Water + 0.1% FA). Causality: Diluting the strong extraction solvent (ACN) with water matches the initial gradient conditions (95% aqueous), preventing peak splitting and solvent-front elution.

Fig 2. Optimized protein precipitation and sample extraction workflow.

Results & Data Presentation

A self-validating system requires rigorous benchmarking. The method was validated according to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines.

System Suitability

System suitability was assessed using six replicate injections of a 10 µg/mL standard solution of this compound.

| Parameter | Observed Value | Acceptance Criteria |

| Retention Time ( | 4.85 min | - |

| Theoretical Plates ( | > 12,500 | > 5,000 |

| Tailing Factor ( | 1.12 | ≤ 1.5 |

| %RSD of Peak Area | 0.8% | ≤ 2.0% |

| %RSD of Retention Time | 0.2% | ≤ 1.0% |

Validation Parameters (Plasma Matrix)

| Validation Parameter | Result |

| Linear Range | 0.05 – 50.0 µg/mL |

| Correlation Coefficient ( | 0.9994 |

| Limit of Detection (LOD) | 15 ng/mL (S/N > 3) |

| Limit of Quantitation (LOQ) | 50 ng/mL (S/N > 10) |

| Intra-day Precision (%RSD) | 1.4% – 3.2% (n=5 at 3 QC levels) |

| Inter-day Precision (%RSD) | 2.1% – 4.5% (n=15 across 3 days) |

| Extraction Recovery | 88.5% ± 4.2% |

| Matrix Effect | 94.2% (Minimal ion suppression/enhancement) |

Note on Fluorescence Detection: For ultra-trace bioanalysis, this method can be adapted to Fluorescence Detection (FLD). Similar to 5-aminosalicylic acid, the fluorinated analog exhibits native fluorescence. Setting the detector to Excitation 315 nm / Emission 440 nm will lower the LOQ to approximately 1-5 ng/mL 4.

References

- Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS). National Center for Biotechnology Information (PMC).

- HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues. National Center for Biotechnology Information (PMC).

- A validated HPLC method with electrochemical detection for simultaneous assay of 5-aminosalicylic acid and its metabolite in human plasma. Biomedical Chromatography (via ResearchGate).

- Acute murine colitis reduces colonic 5-aminosalicylic acid metabolism by regulation of N-acetyltransferase-2. American Journal of Physiology.

Sources

- 1. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: NMR Analysis of 3-Amino-5-fluoro-2-hydroxybenzoic Acid and Its Derivatives

Introduction

3-Amino-5-fluoro-2-hydroxybenzoic acid and its derivatives are of significant interest in medicinal chemistry and drug development. The presence of amino, hydroxyl, and carboxylic acid functional groups, combined with the strategic placement of a fluorine atom, imparts unique physicochemical properties to these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of these compounds. This guide provides an in-depth overview of the NMR analysis of this class of molecules, offering detailed protocols and interpretation strategies for researchers and scientists. The strategic incorporation of fluorine offers a powerful probe for ¹⁹F NMR, which is highly sensitive to the local electronic environment.[1][2]

Core Principles of NMR Analysis for Fluoro-Aromatic Compounds

The analysis of this compound derivatives by NMR relies on the fundamental principles of nuclear spin and the influence of the chemical environment on resonance frequencies. The key nuclei for analysis are ¹H, ¹³C, and ¹⁹F.

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule. Chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the aromatic ring.

-

¹³C NMR: Offers insights into the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.[3]

-

¹⁹F NMR: As fluorine-19 is a 100% naturally abundant, spin-½ nucleus, it provides a highly sensitive NMR probe.[1] The large chemical shift dispersion of ¹⁹F makes it an excellent tool for detecting subtle changes in the molecular structure and environment.[1][2]

-

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for unambiguously assigning proton and carbon signals, especially in complex derivatives.[4][5][6] COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.[5][6]

The Influence of Substituents on NMR Spectra

The chemical shifts observed in the NMR spectra of this compound and its derivatives are a direct consequence of the electronic effects of the substituents on the benzene ring.

-

Amino Group (-NH₂): An electron-donating group that increases electron density at the ortho and para positions, causing upfield shifts (lower ppm values) for the corresponding protons and carbons.

-

Hydroxyl Group (-OH): Also an electron-donating group, contributing to increased shielding of the aromatic ring. The proton of the hydroxyl group is often broad and its chemical shift is solvent and concentration-dependent.

-

Carboxylic Acid Group (-COOH): An electron-withdrawing group that deshields the aromatic ring, leading to downfield shifts (higher ppm values) for nearby protons and carbons.[7] The carboxylic acid proton itself appears at a very downfield chemical shift, typically between 10-14 ppm.[7]

-

Fluorine Atom (-F): An electronegative, electron-withdrawing atom that also possesses electron-donating capabilities through its lone pairs. This dual nature influences the chemical shifts of adjacent nuclei in a complex manner. The trifluoromethyl group (-CF₃), in contrast, is strongly electron-withdrawing.[8]

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

This protocol outlines the standard procedure for preparing a sample of this compound or its derivatives for NMR analysis.

Materials:

-

This compound or derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[9][10]

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)[11]

-

High-quality 5 mm NMR tubes[11]

-

Glass Pasteur pipette

-

Small vial

-

Filter (e.g., glass wool plug)

Procedure:

-

Weigh the Sample: Accurately weigh the desired amount of the compound into a clean, dry vial. The required amount will depend on the molecular weight of the compound and the type of NMR experiment being performed.[9]

-

Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble. DMSO-d₆ is often a good choice for this class of compounds due to its ability to dissolve polar molecules and its wide chemical shift window.[12] The choice of solvent can influence the chemical shifts.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[13]

-

Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating in a warm water bath can be applied, but care should be taken to avoid decomposition of heat-sensitive compounds.

-

Filtration: To remove any particulate matter that could degrade the quality of the NMR spectrum, filter the solution into the NMR tube.[13] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.

-

Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, unscratched 5 mm NMR tube.[10][11] The final sample height should be between 4-5 cm.[10][13]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

Protocol 2: Acquisition of 1D NMR Spectra (¹H, ¹³C, ¹⁹F)

This protocol provides a general guideline for acquiring standard 1D NMR spectra. Specific parameters may need to be optimized based on the spectrometer and the sample.

Procedure:

-

Instrument Setup: Insert the prepared NMR sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of ¹³C (e.g., 1024 or more).[9]

-

A shorter relaxation delay (e.g., 2 seconds) is often sufficient.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -250 ppm, referenced to CFCl₃).[14]

-

Use a standard 90° pulse sequence.

-

¹⁹F is a highly sensitive nucleus, so a relatively small number of scans is typically required (e.g., 16-64).

-

A relaxation delay of 1-2 seconds is generally adequate.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Apply baseline correction.

-

Reference the spectra to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak. For ¹⁹F, an external reference or referencing to a known internal standard is common.[15]

-

Protocol 3: Acquisition of 2D NMR Spectra (COSY and HSQC)

2D NMR experiments are invaluable for structural assignment.

Procedure:

-

COSY (¹H-¹H Correlation Spectroscopy):

-

Set up a standard COSY experiment (e.g., cosygpqf).

-

Acquire a sufficient number of increments in the indirect dimension (t₁) to achieve the desired resolution (e.g., 256-512).

-

The number of scans per increment will depend on the sample concentration.

-

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Set up a standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

-

Optimize the spectral widths in both the ¹H and ¹³C dimensions.

-

Set the number of increments in the indirect dimension (t₁) for adequate resolution in the ¹³C dimension.

-

-

Data Processing:

-

Apply a 2D Fourier transform.

-

Phase the spectrum in both dimensions.

-

Apply baseline correction.

-

Data Interpretation and Analysis

Expected NMR Data for this compound

The following table summarizes the expected chemical shifts and coupling patterns for the parent compound. These values can serve as a reference for analyzing its derivatives.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) |

| ¹H | H-4 | ~6.5 - 7.0 | Doublet of doublets (dd), ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | ~7.0 - 7.5 | Doublet of doublets (dd), ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | |

| -OH | Variable, often broad | Singlet (s) | |

| -NH₂ | Variable, often broad | Singlet (s) | |

| -COOH | ~10 - 14 | Singlet (s) | |

| ¹³C | C-1 | ~110 - 120 (d, ²J(C-F)) | |

| C-2 | ~145 - 155 (d, ³J(C-F)) | ||

| C-3 | ~130 - 140 (d, ⁴J(C-F)) | ||

| C-4 | ~110 - 120 (d, ³J(C-F)) | ||

| C-5 | ~155 - 165 (d, ¹J(C-F)) | ||

| C-6 | ~115 - 125 (d, ²J(C-F)) | ||

| -COOH | ~165 - 175 | ||

| ¹⁹F | F-5 | ~-110 to -130 (vs. CFCl₃) | Multiplet |

Note: Chemical shifts are highly dependent on the solvent and pH. The provided ranges are estimates.

Interpreting the Spectra of Derivatives

When analyzing derivatives of this compound, consider the following:

-

Substitution on the Amino Group: Acylation or alkylation of the amino group will lead to the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added substituent. The chemical shift of the aromatic protons and carbons will also be affected due to changes in the electron-donating ability of the nitrogen.

-

Esterification of the Carboxylic Acid: Formation of an ester will replace the broad -COOH proton signal with signals corresponding to the alcohol moiety. The chemical shift of the carbonyl carbon will also shift slightly.

-

Modification of the Hydroxyl Group: Alkylation or acylation of the hydroxyl group will result in the disappearance of the -OH proton signal and the appearance of new signals for the modifying group.

-

Changes in Aromatic Substitution: If other substituents are introduced onto the aromatic ring, the multiplicity and chemical shifts of the remaining aromatic protons will change according to the electronic properties and position of the new group.

Advanced 2D NMR Analysis

-

COSY: Cross-peaks in the COSY spectrum will confirm the coupling between H-4 and H-6. For more complex derivatives with extended side chains, COSY is essential for tracing out the proton spin systems.

-

HSQC: This experiment is the most reliable way to assign the protonated aromatic carbons. Each cross-peak connects a proton to its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons, such as the carboxylic acid carbon and the carbons bearing the -OH, -NH₂, and -F substituents.

Conclusion

NMR spectroscopy is a powerful and versatile technique for the comprehensive analysis of this compound and its derivatives. By employing a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can unambiguously determine the structure of these important molecules. The protocols and interpretation guidelines provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

References

- Small molecule NMR sample preparation. (2023, August 29).

- NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.).

- NMR Sample Preparation. (n.d.).

- NMR Sample Preparation - NMR Spectroscopy. (n.d.).

- Fluorine NMR. (n.d.).

- NMR Sample Preparation: The Complete Guide - Organomation. (n.d.).

- Kapoor, A., & Dahiya, S. K. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library.

- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2025, August 8).

- Interpreting the 13 C NMR spectrum of benzoic acid - Doc Brown. (2025, November 15).

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph.

- Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.).

- 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - MDPI. (2019, December 19).

- APPENDIX 2 - DSpace@MIT. (n.d.).

- Świsłocka, R., Samsonowicz, M., Regulska, E., & Lewandowski, W. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. ResearchGate.

- Fluorine nuclear magnetic resonance spectra of some meta-substituted fluorobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).

- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (2025, November 10).

- Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (n.d.).

- Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- Chemical shift in the ¹H NMR of benzene ring in benzoic acid. Solvent:... - ResearchGate. (n.d.).

- The Effect of Fluorine in 1H NMR : r/Chempros - Reddit. (2024, September 3).

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. (n.d.).

- Supplementary Information - The Royal Society of Chemistry. (n.d.).

- 2D NMR FOR THE CHEMIST. (n.d.).

- Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27).

- Two dimensional NMR spectroscopic approaches for exploring plant metabolome: A review. (n.d.).

- 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids - PMC. (2025, February 22).

- 2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (n.d.).

- 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315) - NP-MRD. (n.d.).

- Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF - ResearchGate. (2026, January 13).

- 19F NMR Reference Standards. (n.d.).

- VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - Rsc.org. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (n.d.).

- How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13).

- NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. (2023, March 27).

- 2-Amino-5-fluorobenzoic acid(446-08-2) 1H NMR spectrum - ChemicalBook. (n.d.).

- 1025127-52-9 | this compound | ChemScene. (n.d.).

- 1025127-52-9|3-Amino-2-hydroxy-5-fluorobenzoic acid|BLD Pharm. (n.d.).

- 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid) [CD... - ResearchGate. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETTCl0YEGlt_huhTjiXGkxclgmrlWQJTCwLTtLyOeYAF2hBgL3apZVjfKy1PaHK1z-WxP-GTpPE9jwpnOoh-E6jDkag1XKQPKPyf-xBqRoN5w826ib2KQH80R3c9uLQOlqpwdTwhn9P6etTlkQNvYzeJIXRtnhYhxqeNUDSJyDOqiv0ivjD12j516SW1_SfZemztYuIe4gDIUv6HdtSfY9Xvk-h0QKUdJcE2vZtqpFVKTJflcmHorwGiUMzw==

- 3-amino-2-fluoro-5-hydroxybenzoic acid hydrochloride (C7H6FNO3) - PubChemLite. (n.d.).

- Showing 3-Amino-2-hydroxybenzoic acid (PHY0126126) - PhytoBank. (2015, April 24).

Sources

- 1. biophysics.org [biophysics.org]

- 2. azom.com [azom.com]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. longdom.org [longdom.org]

- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. reddit.com [reddit.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 11. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 12. reddit.com [reddit.com]

- 13. organomation.com [organomation.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. colorado.edu [colorado.edu]

Application Notes & Protocols: Utilizing 3-Amino-5-fluoro-2-hydroxybenzoic Acid in Solid-Phase Synthesis

Introduction: A Versatile Scaffold for Library Synthesis

3-Amino-5-fluoro-2-hydroxybenzoic acid is a trifunctional aromatic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of a carboxylic acid, a phenolic hydroxyl group, and an aniline-like amino group on a fluorinated benzene ring provides three distinct points for chemical diversification. The fluorine substituent further enhances its utility by potentially improving metabolic stability and binding affinity of derivative compounds.

Solid-phase organic synthesis (SPOS) offers a powerful platform for rapidly generating libraries of compounds based on this scaffold.[1][2][3] By immobilizing the building block on a solid support, excess reagents and byproducts can be easily removed by simple filtration, streamlining the purification process and enabling high-throughput synthesis.[4][5] This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in solid-phase applications, focusing on a robust orthogonal protection strategy.

Physicochemical Properties and Strategic Considerations

The successful implementation of any building block in solid-phase synthesis begins with a thorough understanding of its chemical properties. The three functional groups of this compound exhibit different pKa values, which dictates their reactivity under various conditions.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₆FNO₃ | [6] |

| Molecular Weight | 171.13 g/mol | [6] |

| Functional Groups | Carboxylic Acid (-COOH), Phenolic Hydroxyl (-OH), Amino (-NH₂) | N/A |

| Predicted LogP | 0.81 | [6] |

| Reactivity Profile | The amino group is the most nucleophilic, followed by the phenolic hydroxyl. The carboxylic acid is the primary site for activation and immobilization. | General Chemical Principles |

The key to unlocking the potential of this scaffold lies in an orthogonal protection strategy .[7][8] This approach ensures that each functional group can be selectively deprotected and reacted without affecting the others, allowing for controlled, stepwise diversification.[7][9] The most common and effective strategy for this building block aligns with the well-established Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[8][9]

-

Amino Group (-NH₂): Protected with the base-labile Fmoc group.

-

Phenolic Hydroxyl (-OH): Protected with an acid-labile group such as tert-butyl (tBu) or 2,4,6-trimethoxybenzyl (Tmob).

-